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molecular formula C7H5IN2 B1311280 3-Iodoimidazo[1,2-a]pyridine CAS No. 307503-19-1

3-Iodoimidazo[1,2-a]pyridine

Cat. No. B1311280
M. Wt: 244.03 g/mol
InChI Key: BPQZPYPWXGFNRU-UHFFFAOYSA-N
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Patent
US08618079B2

Procedure details

A solution of 11.61 g (98.27 mmol) of imidazopyridine in 100 mL of acetonitrile was placed in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, nitrogen bleed, and cooling ice bath. A total of 24.32 g (108.1 mmol, 1.1 eq.) of solid N-iodosuccinimide was added portion-wise to the flask at 0° C., and the resulting yellow suspension was allowed to warm to room temperature overnight. The solvent was removed on rotavap to give the dark solid (39.2 g). This residue was re-dissolved in 0.5 L of dichloromethane and washed with 10% KOH (2×250 mL). The organic phase was separated, washed with water (200 mL), and dried over Na2SO4. The solvent was removed on rotavap, and the remaining dark material was re-crystallized from boiling ethyl acetate upon the addition of hexane. The precipitated solid was filtered, washed with 40 mL of hexane, and dried under nitrogen flow until constant weight. The yield was 20.8 g (86%) of white solid with Rf=0.42 (in EtOAc/hexane=1:1).
Quantity
11.61 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
24.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2N=C1.[I:10]N1C(=O)CCC1=O.[C:18](#[N:20])[CH3:19]>>[I:10][C:19]1[N:9]2[CH:4]=[CH:5][CH:6]=[CH:7][C:8]2=[N:20][CH:18]=1

Inputs

Step One
Name
Quantity
11.61 g
Type
reactant
Smiles
N1C=NC2=C1C=CC=N2
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
solid
Quantity
24.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling ice bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed on rotavap

Outcomes

Product
Name
Type
product
Smiles
IC1=CN=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 39.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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